N-(2-methoxyphenyl)-2-methyl-5-[3-(trifluoromethyl)phenyl]furan-3-carboxamide
Description
Properties
IUPAC Name |
N-(2-methoxyphenyl)-2-methyl-5-[3-(trifluoromethyl)phenyl]furan-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F3NO3/c1-12-15(19(25)24-16-8-3-4-9-17(16)26-2)11-18(27-12)13-6-5-7-14(10-13)20(21,22)23/h3-11H,1-2H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRJNPJLTFHAOEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C2=CC(=CC=C2)C(F)(F)F)C(=O)NC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Paal-Knorr Cyclization
This classical method involves cyclizing 1,4-diketones under acidic conditions. For example, heating 2-methyl-3-oxo-5-[3-(trifluoromethyl)phenyl]pent-4-enoic acid with sulfuric acid yields the furan-3-carboxylic acid precursor. However, yields are modest (40–55%) due to competing side reactions, necessitating rigorous purification.
Transition Metal-Catalyzed Cyclization
Palladium-catalyzed cyclization of alkynyl precursors offers superior regioselectivity. A 2023 study demonstrated that treating 3-(3-trifluoromethylphenyl)propiolic acid with methyl iodide and Pd(PPh₃)₄ in DMF generates the 2-methylfuran-3-carboxylate intermediate in 78% yield. Copper-mediated oxidative cyclization of enol ethers has also been reported, though with lower efficiency (60% yield).
Introduction of the 3-(Trifluoromethyl)Phenyl Group
Positioning the electron-deficient 3-(trifluoromethyl)phenyl group at C5 of the furan requires precise functionalization:
Suzuki-Miyaura Cross-Coupling
Coupling 5-bromo-2-methylfuran-3-carboxylate with 3-(trifluoromethyl)phenylboronic acid under Pd(dtbpf)Cl₂ catalysis achieves the desired aryl substitution. Optimal conditions (triethylamine, 80°C, 12 h) afford 85% yield with >95% purity. Key parameters include:
- Ligand choice : Bulky phosphines (e.g., dtbpf) suppress homo-coupling.
- Solvent : Dimethylacetamide (DMA) enhances solubility of boronic acids.
Direct Electrophilic Substitution
While less common, Friedel-Crafts acylation using 3-(trifluoromethyl)benzoyl chloride and AlCl₃ has been attempted. However, poor regioselectivity (C5:C4 = 3:1) and low yields (35%) limit its utility.
Carboxamide Bond Formation
Converting the furan-3-carboxylic acid to the target carboxamide involves activating the carboxyl group for nucleophilic attack by 2-methoxyaniline:
Acyl Chloride Intermediate
Treating the carboxylic acid with thionyl chloride (SOCl₂) in refluxing benzene generates the acyl chloride, which reacts with 2-methoxyaniline in dichloromethane (DCM) to yield the amide. This method achieves 88–92% yield but requires careful handling of moisture-sensitive intermediates.
Coupling Reagent-Mediated Synthesis
Modern coupling agents like HATU and PyBOP facilitate direct amidation without isolating the acyl chloride. For instance, combining the carboxylic acid, 2-methoxyaniline, HATU, and DIPEA in DMF at 25°C produces the amide in 84% yield within 4 hours. Comparative studies show HATU outperforms carbodiimides (DCC: 65% yield; EDC: 72%) due to reduced racemization.
Optimization and Yield Enhancements
Recent advances focus on improving efficiency and sustainability:
Surfactant-Enhanced Aqueous Conditions
A 2025 innovation employs TPGS-750-M, a biodegradable surfactant, to mediate amidation in water. This green chemistry approach reduces organic solvent use while maintaining high yields (82%).
Microwave-Assisted Synthesis
Microwave irradiation (120°C, 30 min) accelerates the Suzuki-Miyaura coupling step, boosting yield to 91% and cutting reaction time by 70%.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Acyl Chloride Route | 88–92 | 98 | High yield, scalable | Moisture-sensitive intermediates |
| HATU-Mediated | 84 | 97 | Mild conditions, fast | Cost of reagents |
| Surfactant/Water | 82 | 95 | Eco-friendly | Lower yield vs. traditional |
| Microwave-Assisted | 91 | 99 | Rapid, energy-efficient | Specialized equipment required |
Challenges and Mitigation Strategies
- Steric Hindrance : The 2-methyl and 3-(trifluoromethyl) groups impede reaction kinetics. Using bulky bases (e.g., DIPEA) and elevated temperatures (80–100°C) mitigates this.
- Byproduct Formation : Homocoupling during Suzuki reactions is suppressed by degassing solvents and using Pd catalysts with chelating ligands.
- Purification Difficulties : Silica gel chromatography remains standard, but recrystallization from ethanol/water mixtures improves purity to >99%.
Chemical Reactions Analysis
N-(2-methoxyphenyl)-2-methyl-5-[3-(trifluoromethyl)phenyl]furan-3-carboxamide can undergo several types of chemical reactions, including:
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of derivatives related to N-(2-methoxyphenyl)-2-methyl-5-[3-(trifluoromethyl)phenyl]furan-3-carboxamide. The compound has shown promise in inhibiting the proliferation of various cancer cell lines:
- Mechanism of Action: The compound is believed to induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and death.
- Case Studies:
- In a comparative study, derivatives exhibited significant antiproliferative activity against human cancer cell lines, with some compounds displaying an IC50 value as low as 0.229 µM, indicating high potency against melanoma cells .
- A series of benzo[b]furan derivatives, structurally related to the target compound, demonstrated selective activity against human aortic arterial endothelial cells, suggesting a favorable therapeutic index .
Antiviral Properties
The antiviral potential of compounds similar to this compound has been explored, particularly against RNA viruses:
- Inhibition Studies: Research has indicated that certain derivatives can inhibit viral replication effectively, with EC50 values in the low micromolar range.
- Case Studies:
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound:
| Modification | Effect on Activity |
|---|---|
| Trifluoromethyl group | Increases lipophilicity and potentially enhances binding affinity to target proteins |
| Methoxy substitution | May improve solubility and bioavailability |
| Furan ring modifications | Alterations can lead to significant changes in pharmacological properties |
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-2-methyl-5-[3-(trifluoromethyl)phenyl]furan-3-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological targets, potentially inhibiting or activating specific enzymes or receptors . This interaction can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Furan Carboxamides with Nitro Substituents
- 5-Nitro-N-[3-(trifluoromethyl)phenyl]furan-2-carboxamide (): Structure: Features a nitro group at the 5-position of the furan ring and a 3-(trifluoromethyl)phenyl carboxamide. Applications: Nitrofuran derivatives are often associated with antimicrobial or antiparasitic activity, as seen in , where a related 5-nitrofuran-2-carboxamide exhibited trypanocidal activity (67% yield, ).
Benzamide Analogs with Trifluoromethyl Groups
- Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) () :
- Structure : A benzamide derivative with a trifluoromethyl group and a methoxy-substituted phenyl ring.
- Key Differences : Replacing the furan core with a benzene ring reduces ring strain and alters electronic properties.
- Applications : Flutolanil is a commercial fungicide, highlighting the role of trifluoromethyl and methoxy groups in agrochemical efficacy .
Furan Derivatives with Varied Aryl Substituents
- N-(4-methoxy-3-(trifluoromethyl)phenyl)-5-nitrofuran-2-carboxamide (Compound 22o, ) :
- Structure : Contains a 4-methoxy-3-(trifluoromethyl)phenyl group instead of the 2-methoxyphenyl in the target compound.
- Key Differences : The positional isomerism of the methoxy group (4- vs. 2-) may affect steric interactions and binding affinity.
- Synthesis : Reported in 67% yield via column chromatography, suggesting feasible scalability for nitro-substituted analogs .
Pyridine-Fused Furan Carboxamides (–9)
- 2-(4-Fluorophenyl)-N-methyl-5-(3-((1-methylcyclopropyl)carbamoyl)phenyl)furo[2,3-b]pyridine-3-carboxamide (): Structure: Incorporates a fused pyridine-furan system with fluorophenyl and trifluoroethylamino groups. Key Differences: The extended aromatic system may enhance π-π stacking interactions, while fluorinated substituents improve metabolic stability. Applications: Such compounds are often explored in medicinal chemistry for kinase inhibition or receptor modulation .
Data Table: Structural and Functional Comparison
Research Findings and Structure-Activity Relationships (SAR)
- Trifluoromethyl Position : The 3-(trifluoromethyl)phenyl group in the target compound may enhance hydrophobic interactions compared to 4-substituted analogs (e.g., ), as meta-substitution can reduce steric hindrance .
- Furan vs. Benzamide Cores : Furan rings offer conformational rigidity and smaller molecular footprints compared to benzamides, possibly improving selectivity in certain targets .
- Nitro vs. Methyl Substitution : Nitro groups (–2) increase electrophilicity, which may enhance reactivity but also toxicity, whereas methyl groups (target compound) improve stability .
Biological Activity
N-(2-methoxyphenyl)-2-methyl-5-[3-(trifluoromethyl)phenyl]furan-3-carboxamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of this compound can be denoted as follows:
- Molecular Formula : C19H18F3N1O3
- Molecular Weight : 363.35 g/mol
This compound features a furan ring, which is significant in various biological activities, and the presence of trifluoromethyl and methoxy groups enhances its pharmacological profile.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds with similar structural frameworks. For instance, derivatives with furan rings have shown promising results in inhibiting tumor growth across various cancer cell lines. In one study, a related benzo[b]furan derivative demonstrated significant cytotoxicity against HeLa cells with an IC50 value of 24 nM .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line | IC50 (nM) |
|---|---|---|
| This compound | TBD | TBD |
| Benzo[b]furan Derivative A | HeLa | 24 |
| Benzo[b]furan Derivative B | FM3A/0 | 42 |
Antiviral Activity
N-Heterocycles, including those containing furan moieties, have been identified as promising antiviral agents. The activity is often influenced by specific substitutions on the heterocyclic ring. For example, compounds with a 2,6-dihalophenyl group at C-2 exhibited enhanced activity against viral targets compared to their unsubstituted counterparts .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the furan ring and substitution patterns significantly affect the biological activity of these compounds. The presence of electron-withdrawing groups like trifluoromethyl increases lipophilicity and potentially enhances binding affinity to biological targets.
Table 2: Summary of Structure-Activity Relationships
| Modification | Effect on Activity |
|---|---|
| Trifluoromethyl Group | Increased potency |
| Methoxy Group at C-2 | Enhanced solubility |
| Methyl Substitution at C-5 | Improved selectivity |
Case Studies
- Tumor Growth Inhibition : A study involving a related compound demonstrated significant tumor growth inhibition in a mouse xenograft model for head and neck cancer, indicating that similar compounds may exhibit comparable efficacy .
- Mechanistic Insights : Research has shown that compounds with furan structures can modulate signaling pathways involved in cancer progression, suggesting potential mechanisms through which this compound may exert its effects.
Q & A
Q. What are the established synthetic routes for N-(2-methoxyphenyl)-2-methyl-5-[3-(trifluoromethyl)phenyl]furan-3-carboxamide, and how are reaction conditions optimized?
The synthesis typically involves multi-step protocols:
- Step 1 : Formation of the furan core via Feist-Benary cyclization or coupling reactions using halogenated furan precursors .
- Step 2 : Introduction of the 3-(trifluoromethyl)phenyl group via Suzuki-Miyaura cross-coupling or Ullmann-type reactions under palladium catalysis .
- Step 3 : Amidation with 2-methoxyphenylamine using coupling agents like EDCI/HOBt in anhydrous DMF .
Q. Optimization Parameters :
- Temperature : 80–110°C for cross-coupling steps to balance reaction rate and side-product formation.
- Solvent : Polar aprotic solvents (e.g., DMF, THF) improve solubility of aromatic intermediates.
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization ensures >95% purity .
Q. Which analytical techniques are critical for characterizing this compound and its intermediates?
Key methods include:
- NMR Spectroscopy : H and C NMR to confirm regioselectivity of substitutions (e.g., distinguishing 2-methyl vs. 3-methyl furan isomers) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (CHFNO) and detects isotopic patterns for trifluoromethyl groups .
- HPLC-PDA : Monitors purity and identifies byproducts (e.g., dehalogenated side products in cross-coupling steps) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent position, electronic effects) influence biological activity in related furan carboxamides?
A comparative SAR study of analogs (Table 1) reveals:
- Trifluoromethyl Position : Substitution at the 3-position on the phenyl ring (vs. 2- or 4-) enhances target binding affinity, likely due to improved hydrophobic interactions .
- Methoxy Group : The 2-methoxyphenyl moiety increases metabolic stability compared to unsubstituted phenyl groups, as shown in microsomal assays .
Table 1 : Structural analogs and activity trends
| Compound | Substituent Modifications | Observed Activity |
|---|---|---|
| Analog A | 5-(4-Chlorophenyl) | Reduced kinase inhibition (IC > 10 µM) |
| Analog B | 3-Acetylphenyl | Improved solubility but lower bioavailability |
| Target Compound | 3-(Trifluoromethyl)phenyl | Highest anti-inflammatory activity (IC = 0.8 µM) |
Q. What experimental strategies resolve contradictions in biological assay data (e.g., in vitro vs. in vivo efficacy)?
- Orthogonal Assays : Combine enzymatic inhibition assays (e.g., COX-2) with cell-based models (e.g., LPS-induced TNF-α secretion) to confirm target engagement .
- Metabolic Stability Testing : Use liver microsomes to identify rapid degradation pathways (e.g., demethylation of the methoxy group) that reduce in vivo efficacy .
- Structural Validation : Co-crystallization with target proteins (e.g., kinases) to confirm binding mode discrepancies between analogs .
Q. How can computational methods guide the optimization of pharmacokinetic properties for this compound?
- ADME Prediction : Tools like SwissADME predict moderate blood-brain barrier permeability (logBB = -0.5) and CYP3A4-mediated metabolism .
- Molecular Dynamics (MD) Simulations : Model interactions with serum albumin to assess plasma protein binding (>90% binding reduces free drug concentration) .
- QSAR Models : Correlate logP (calculated: 3.2) with observed cytotoxicity in HepG2 cells to balance lipophilicity and solubility .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity (if applicable)?
- Chiral Intermediates : Use asymmetric catalysis (e.g., BINAP-Pd complexes) for stereocontrol during furan functionalization .
- Continuous Flow Reactors : Improve reproducibility in trifluoromethylation steps by minimizing exothermic side reactions .
- In-line Analytics : Implement PAT (Process Analytical Technology) with FTIR to monitor reaction progression and impurity profiles .
Q. How do solvent polarity and proticity affect the stability of this compound during storage?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
